

Binospirone Hydrochloride for In-Vivo Mouse Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Binospirone hydrochloride*

Cat. No.: *B560196*

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These application notes provide a comprehensive overview of the use of **binospirone hydrochloride** (commonly known as buspirone hydrochloride) in preclinical in-vivo mouse studies. This document includes a summary of effective dosages, detailed experimental protocols for common behavioral assays, and an overview of the compound's mechanism of action.

Summary of In-Vivo Dosages and Administration

Binospirone hydrochloride has been utilized in a variety of mouse models to investigate its anxiolytic, antidepressant, and immunomodulatory effects. The dosage and administration route are critical parameters that can influence the experimental outcome. Intraperitoneal (i.p.) injection is the most common route of administration in published studies.

Mouse Model	Doses (mg/kg)	Administration Route	Vehicle	Frequency	Key Findings
Post-Traumatic Stress Disorder (PTSD)	0.5, 2, 10	Intraperitoneal (i.p.)	Saline	Daily for 15 days	Dose-dependent decrease in freezing response; 2 mg/kg showed anxiolytic-like effects.[1]
Anxiety (Elevated Plus Maze)	0.63, 1.25, 2.5, 5.0	Intraperitoneal (i.p.)	Not Specified	Acute and Chronic (15 days)	Acute (1.25 mg/kg) showed anxiolytic-like effects; chronic administration showed more potent anxiolytic effects.[2]
Anxiety (Light/Dark Test)	3.16, 10, 17.8 (i.p.); 10, 31.6, 56.2 (p.o.)	Intraperitoneal (i.p.), Oral (p.o.)	Not Specified	Acute	Increased time spent in the lit area, indicating anxiolytic-like activity.[3]
Locomotor Activity	2.0, 4.0, 8.0	Intraperitoneal (i.p.)	Not Specified	Acute	8.0 mg/kg inhibited locomotion in control mice. [4]

Pain (Hot Plate Test)	2, 4, 8	Intraperitoneal (i.p.)	Saline	Acute	Significantly increased response latency, indicating anti-nociceptive activity.[5]
Pain (Acetic Acid-Induced Writhing)	2, 4, 8, 16	Intraperitoneal (i.p.)	Saline	Acute	Markedly increased nociceptive thresholds.[5]
Immune Response (Chronic Auditory Stress)	0.5, 1.0, 2.0	Intraperitoneal (i.p.)	Not Specified	Daily	0.5 and 1 mg/kg reduced stress-induced suppression of natural killer cell activity and phagocytosis. [6]

Experimental Protocols

Preparation of Binspirone Hydrochloride Solution for Injection

Materials:

- **Binspirone hydrochloride** powder
- Sterile 0.9% saline solution
- Sterile vials

- Vortex mixer
- Sterile filters (0.22 µm)

Protocol:

- Calculate the required amount of **binospirone hydrochloride** based on the desired final concentration and the total volume needed for the study cohort.
- Aseptically weigh the **binospirone hydrochloride** powder and transfer it to a sterile vial.
- Add the sterile 0.9% saline solution to the vial to achieve the desired concentration.
- Vortex the solution until the **binospirone hydrochloride** is completely dissolved.
- For sterile administration, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
- Store the solution appropriately, protected from light, and as recommended by the manufacturer.

Intraperitoneal (i.p.) Injection in Mice

Materials:

- Prepared **binospirone hydrochloride** solution
- Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
- 70% ethanol wipes
- Animal scale

Protocol:

- Weigh the mouse to determine the correct volume of the drug solution to inject based on its weight and the target dosage (mg/kg).

- Gently restrain the mouse by grasping the loose skin over its shoulders and neck to immobilize the head. The "three-fingers" restraint method is recommended.
- Secure the lower body of the animal by tucking its tail.
- Turn the restrained animal to expose its abdomen.
- Tilt the animal's head downwards to help move the abdominal organs cranially.
- Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder, cecum, or other major organs.
- Wipe the injection site with a 70% ethanol wipe.
- Insert the needle, with the bevel facing up, at a 30-45° angle into the peritoneal cavity.
- Gently pull back the plunger to ensure no fluid or blood is aspirated, which would indicate improper needle placement.
- Slowly and steadily inject the calculated volume of the **binospirone hydrochloride** solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions following the injection.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Materials:

- Elevated plus maze apparatus
- Video tracking software and camera
- Stopwatch

Protocol:

- Habituate the mice to the testing room for at least 30 minutes before the experiment.

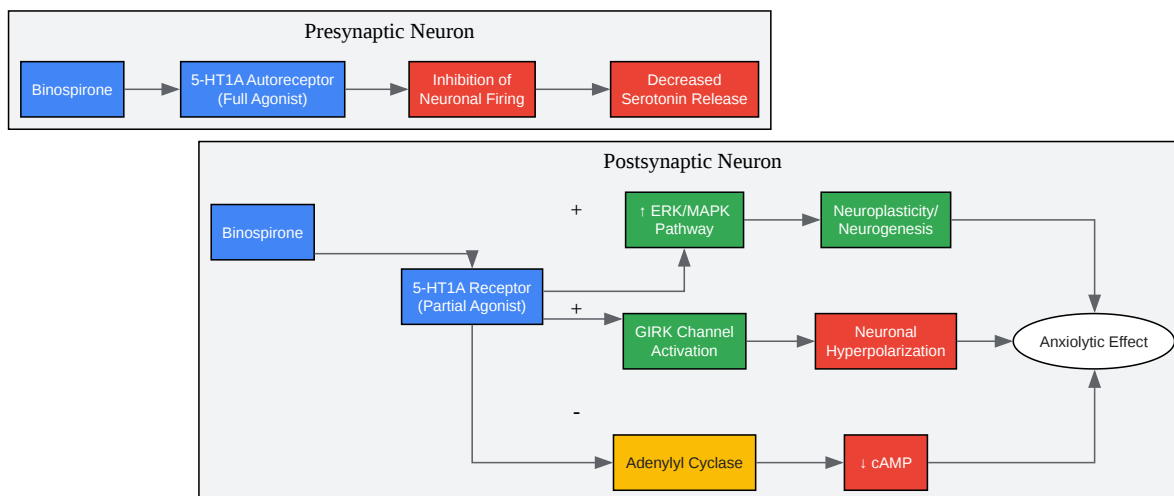
- Administer **binospirone hydrochloride** or the vehicle control via i.p. injection at the appropriate pre-treatment time (typically 30 minutes before the test).
- Gently place the mouse in the center of the elevated plus maze, facing one of the open arms.
- Start the video recording and stopwatch simultaneously.
- Allow the mouse to freely explore the maze for a 5-minute session.
- After the session, carefully remove the mouse and return it to its home cage.
- Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
- Analyze the video recording to determine the time spent in the open arms and closed arms, as well as the number of entries into each arm. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

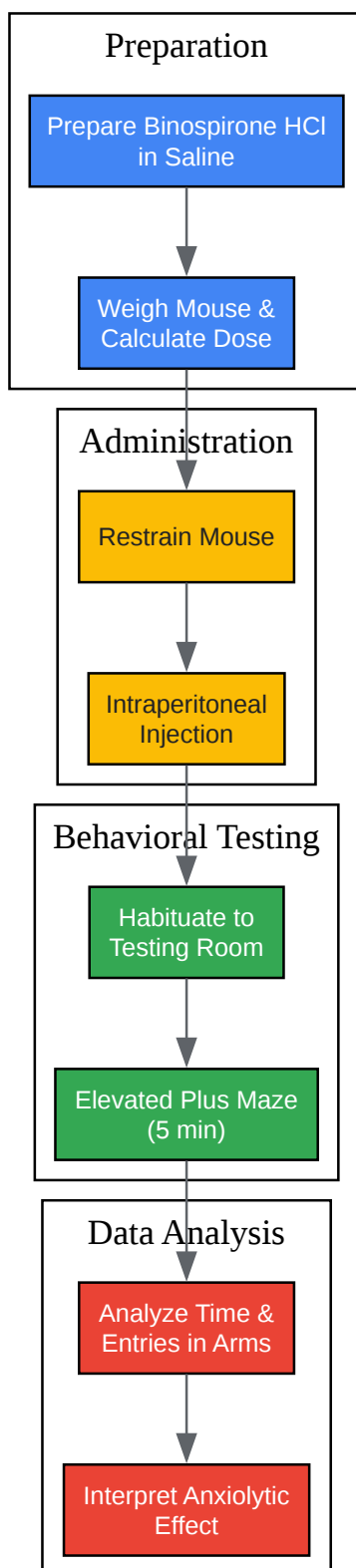
Mechanism of Action and Signaling Pathway

Binospirone hydrochloride's primary mechanism of action involves the modulation of serotonergic and dopaminergic systems.[1][7] It acts as a full agonist at presynaptic serotonin 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[8][9] The activation of presynaptic 5-HT1A receptors initially reduces the firing of serotonergic neurons.[8] However, with chronic administration, desensitization of these autoreceptors can lead to enhanced serotonin release.[8]

At the postsynaptic level, the partial agonism at 5-HT1A receptors modulates neuronal activity in brain regions associated with anxiety and mood, such as the hippocampus and cortex.[9] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. Additionally, 5-HT1A receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neurogenesis and neuroplasticity.[10]

Binospirone also exhibits weak antagonistic effects at dopamine D2, D3, and D4 receptors.[8]





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